molecular formula C5H5BrClN3S B1281257 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine CAS No. 63931-22-6

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1281257
CAS No.: 63931-22-6
M. Wt: 254.54 g/mol
InChI Key: OEEBWZSZLZXUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H5BrClN3S and its molecular weight is 254.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis

One significant application of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is in the synthesis of novel compounds. For instance, Bazazan et al. (2013) demonstrated its use in creating a series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives, leading to the development of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines (Bazazan et al., 2013). Similarly, Doulah et al. (2014) investigated its regioselective displacement reaction with ammonia, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, which was further used to synthesize 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014).

Biological Activity

Ranganatha et al. (2018) synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which were evaluated for their antibacterial and antifungal activities, with some compounds showing significant antimicrobial effects against pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Rahimizadeh et al. (2007) also utilized this compound in creating derivatives of pyrimido[4,5-e][1,3,4]thiadiazine, which were further modified to obtain related 7-amino derivatives (Rahimizadeh et al., 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine plays a crucial role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to its role in decreasing pulmonary hypertension .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It inhibits the growth of cancer cells by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating enzyme activities and metabolic fluxes. Its impact on cell signaling pathways includes the inhibition of adenosine deamination and the prevention of thrombus formation in rabbits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly for cAMP-phosphodiesterase, leading to increased levels of cyclic AMP within cells . This compound also interacts with adenosine receptors, enhancing the inhibitory effects of adenosine on platelet aggregation . These interactions result in changes in gene expression and cellular responses, contributing to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, it may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation and reduces pulmonary hypertension . At higher doses, it may cause adverse effects such as vasodilation and respiratory stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine deaminase, affecting the levels of cyclic AMP and adenosine in cells . These interactions influence metabolic fluxes and the production of metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended biomolecular targets, enhancing its efficacy in biochemical reactions.

Properties

IUPAC Name

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBWZSZLZXUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494739
Record name 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63931-22-6
Record name 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold stirring solution of 10 g (52.2 mmol) 6-chloro-2-(methylsulfinyl)pyrimidine-4-amine in 450 ml of DCM, 10 g (56.2 mmol) of N-bromosuccinimide were added, and stirring was continued for 1 hour at room temperature to provide 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine, which was used without further purification in the next step (see intermediate 3). The end of the reaction is followed by thin layer chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.